molecular formula C10H20ClN B2500645 {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride CAS No. 2173999-73-8

{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

Cat. No.: B2500645
CAS No.: 2173999-73-8
M. Wt: 189.73
InChI Key: APBAYGUMXDGWKR-UHFFFAOYSA-N
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Description

{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl and a molecular weight of 189.73 g/mol . It is a bicyclic amine derivative, characterized by its unique bicyclo[2.2.1]heptane structure with two methyl groups at the 7th position. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core structure.

    Functionalization: Introduction of the methanamine group at the 1st position.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Norbornane derivatives: Compounds with a similar bicyclo[2.2.1]heptane core structure.

    Fenchene: Another bicyclic compound with similar structural features.

Uniqueness

What sets {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride apart is its specific substitution pattern and the presence of the methanamine group, which imparts unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)8-3-5-10(9,7-11)6-4-8;/h8H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBAYGUMXDGWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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